

DN-108 (IO-108) in Combination Therapy: A Comparative Guide for Researchers

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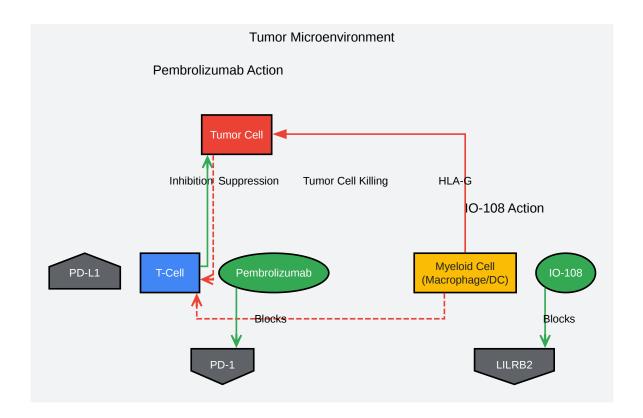
This guide provides a detailed comparison of the investigational anti-LILRB2 antibody, IO-108, as a monotherapy versus its use in combination with the anti-PD-1 antibody pembrolizumab for the treatment of advanced solid tumors. The information is based on publicly available data from a first-in-human Phase I clinical trial.

Mechanism of Action: Targeting the Tumor Microenvironment

IO-108 is a fully human IgG4 monoclonal antibody that targets the Leukocyte Immunoglobulin-like Receptor B2 (LILRB2), also known as ILT4.[1][2] LILRB2 is an inhibitory receptor primarily expressed on myeloid cells, such as macrophages and dendritic cells, within the tumor microenvironment.[1] By binding to its ligands, including HLA-G, LILRB2 suppresses the antitumor immune response. IO-108 blocks this interaction, thereby promoting a pro-inflammatory phenotype in myeloid cells and enhancing the activation of T-cells to attack tumor cells.[1]

The combination of IO-108 with pembrolizumab, an immune checkpoint inhibitor that blocks the PD-1/PD-L1 pathway, represents a dual-pronged approach to overcoming immune suppression. While pembrolizumab reinvigorates exhausted T-cells, IO-108 reprograms the myeloid compartment of the tumor microenvironment to be more supportive of an anti-tumor response.





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Figure 1: Mechanism of Action of IO-108 and Pembrolizumab.

Clinical Efficacy: Monotherapy vs. Combination Therapy

A Phase I dose-escalation study (NCT05054348) evaluated the safety and preliminary efficacy of IO-108 as a monotherapy and in combination with pembrolizumab in patients with advanced solid tumors.[2][3][4]

Table 1: Overall Response Rate (ORR)



Treatment Group	Number of Patients (Evaluable)	Overall Response Rate (ORR)	Complete Response (CR)
IO-108 Monotherapy	11	9%	1 (Merkel cell carcinoma)
IO-108 + Pembrolizumab	13	23%	Not Reported

Data sourced from a Phase I dose escalation study.[2][4]

The combination of IO-108 with pembrolizumab demonstrated a higher overall response rate compared to IO-108 monotherapy in this early-phase trial.[2][4] Notably, a durable complete response lasting over two years was observed in a patient with treatment-refractory Merkel cell carcinoma treated with IO-108 monotherapy.[2][4]

Safety and Tolerability Profile

IO-108 was well-tolerated both as a monotherapy and in combination with pembrolizumab up to the maximum administered dose of 1800 mg every three weeks.[2] No dose-limiting toxicities were observed, and a maximum tolerated dose was not reached.[2]

Table 2: Treatment-Related Adverse Events (TRAEs)

Treatment Group	Patients with any TRAE	Grade of TRAEs	TRAEs leading to discontinuation or death
IO-108 Monotherapy	50.0% (6/12)	All Grade 1 or 2	0
IO-108 + Pembrolizumab	46.2% (6/13)	All Grade 1 or 2	0

Data sourced from a Phase I dose escalation study.[2]

All treatment-related adverse events were mild or moderate (Grade 1 or 2) in both the monotherapy and combination therapy arms.[2]



Experimental Protocols

The first-in-human study of IO-108 (NCT05054348) was a multi-center, open-label, dose-escalation trial.[3]

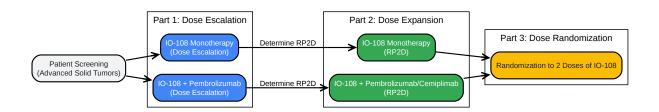
Key Inclusion Criteria:

- Adults with histologically or cytologically confirmed advanced and relapsed solid tumors.
- Measurable disease by RECIST v1.1.[2]

Key Exclusion Criteria:

- Symptomatic CNS spread of tumor.[3]
- History of Grade > 3 immune-related adverse events with any prior immunotherapy.[3]
- Active, uncontrolled infection.[3]

Study Design: The study consisted of a dose-escalation phase for both IO-108 monotherapy and combination therapy with pembrolizumab, followed by a dose-expansion phase.[3]



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Figure 2: IO-108 Phase I Clinical Trial Workflow.

Objectives:



- Primary: To assess the safety and tolerability of IO-108 as monotherapy and in combination with pembrolizumab.[2][4]
- Secondary: To evaluate the pharmacokinetics, immunogenicity, and preliminary anti-tumor activity of IO-108.[2][4]

Conclusion

The initial clinical data for IO-108 is promising, suggesting that targeting the LILRB2 pathway is a viable strategy for cancer immunotherapy. The combination of IO-108 with an anti-PD-1 antibody like pembrolizumab appears to enhance the anti-tumor response compared to IO-108 monotherapy, with a manageable safety profile. These findings support the continued investigation of this combination in further clinical trials. The single-agent activity, particularly the durable complete response in a heavily pre-treated patient, also warrants further exploration of IO-108 as a monotherapy in specific tumor types.

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References

- 1. static1.squarespace.com [static1.squarespace.com]
- 2. Phase I dose escalation study of IO-108, an anti-LILRB2 antibody, in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Phase I dose escalation study of IO-108, an anti-LILRB2 antibody, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
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